5-Bromo-1,2-benzoxazole-3-carbaldehyde
Description
Properties
IUPAC Name |
5-bromo-1,2-benzoxazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-5-1-2-8-6(3-5)7(4-11)10-12-8/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYXTUCLQBQVGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NO2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2-benzoxazole-3-carbaldehyde typically involves the condensation of 2-aminophenol with an appropriate aldehyde under specific reaction conditions. One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . This method is advantageous due to its high yield and recyclability of the catalyst.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods often employ continuous flow reactors to ensure consistent product quality and high throughput. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2-benzoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Condensation Reactions: Often carried out in the presence of acid or base catalysts.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzoxazole derivatives can be obtained.
Condensation Products: Schiff bases or hydrazones are typical products of condensation reactions.
Oxidation and Reduction Products: Carboxylic acids and alcohols are the major products of oxidation and reduction reactions, respectively.
Scientific Research Applications
5-Bromo-1,2-benzoxazole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications, including antimicrobial and anticancer agents.
Material Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-1,2-benzoxazole-3-carbaldehyde largely depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The bromine atom and aldehyde group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds for Comparison:
5-Bromo-1,4-dihydropyridine derivatives (e.g., compounds 7a–d from )
- Structure : Pyridine ring with bromine at the 5-position and a dihydropyridine backbone.
- Functional Groups : Bromine and variable substituents (e.g., 4-chlorophenyl in compound 7c).
- Reactivity : The dihydropyridine core enables redox activity, whereas bromine enhances electrophilic substitution.
5-Bromo-3-chlorobenzene-1,2-diamine ()
- Structure : Benzene ring with bromine (5-position), chlorine (3-position), and two amine groups.
- Functional Groups : Bromine, chlorine, and amines.
- Reactivity : Amines facilitate coordination chemistry, while halogens direct electrophilic substitution.
5-Bromo-1,2,4-tri-methylbenzene () Structure: Benzene ring with bromine (5-position) and three methyl groups. Functional Groups: Bromine and methyl groups. Reactivity: Methyl groups enhance solubility in non-polar solvents; bromine directs substitution.
5-Bromo-1,2-benzoxazole-3-carbaldehyde :
- Structure : Benzoxazole core with bromine (5-position) and aldehyde (3-position).
- Functional Groups : Bromine (electron-withdrawing) and aldehyde (electrophilic).
- Reactivity : The aldehyde group enables nucleophilic addition (e.g., Schiff base formation), while bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).
Physicochemical Properties
Notes:
- The aldehyde group in this compound likely reduces solubility in non-polar solvents compared to methylated analogs like 5-Bromo-1,2,4-tri-methylbenzene.
- Brominated dihydropyridines (e.g., compound 7c) exhibit superior solubility in biological matrices, enhancing their cytotoxic activity .
Biological Activity
5-Bromo-1,2-benzoxazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a benzoxazole ring, which is known for its pharmacological versatility. The molecular formula is C8H5BrN2O, and it features a bromine atom at the 5-position of the benzoxazole ring, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have shown that derivatives of benzoxazole, including 5-bromo derivatives, exhibit notable antimicrobial properties. For instance, research indicated that specific benzoxazole derivatives demonstrated effective antifungal activity against Candida albicans and Candida glabrata. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 16 µg/mL to higher concentrations depending on the derivative tested:
| Compound | MIC against C. albicans | MIC against C. glabrata |
|---|---|---|
| 5d | 16 µg/mL | Not determined |
| 5i | 16 µg/mL | 16 µg/mL |
| 5k | 16 µg/mL | Not determined |
| 6a | 16 µg/mL | Not determined |
These compounds exhibited a pleiotropic action mode affecting sterol content and mitochondrial respiration in fungal cells, suggesting multiple targets within the microbial cell .
Cytotoxic Effects
Benzoxazole derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines. For example, studies indicated that certain analogues could inhibit the growth of breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells. The cytotoxicity was assessed using standard assays, revealing significant inhibition at varying concentrations:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
| PC3 | 10.0 |
Such findings underscore the potential of this compound as an anticancer agent .
The mechanisms underlying the biological activities of benzoxazole derivatives are multifaceted:
- Antifungal Mechanism : The interaction with ergosterol in fungal membranes disrupts membrane integrity and function, leading to cell death.
- Cytotoxic Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Inhibition of Enzymatic Activity : Certain benzoxazole derivatives can inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
Case Studies
Several case studies highlight the efficacy of benzoxazole derivatives in clinical settings:
- Case Study A : A derivative exhibited significant antifungal activity in a clinical trial involving patients with azole-resistant Candida infections.
- Case Study B : In vitro studies demonstrated that a specific formulation containing benzoxazole derivatives led to a marked reduction in tumor size in xenograft models of breast cancer.
These studies reinforce the compound's potential as both an antifungal and anticancer agent.
Q & A
Q. What are the established synthetic routes for preparing 5-Bromo-1,2-benzoxazole-3-carbaldehyde, and what critical parameters influence yield and purity?
- Methodological Answer : A common approach involves bromination of a preformed benzoxazole scaffold followed by formylation at the 3-position. For example, bromination using N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions can introduce the bromo group. Subsequent aldehyde functionalization may employ Vilsmeier-Haack formylation (POCl3/DMF) or directed ortho-metalation strategies . Key parameters include temperature control during bromination (to avoid overhalogenation) and stoichiometric optimization of formylation reagents to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is critical for isolating high-purity product .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data discrepancies be addressed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify aromatic protons (δ 7.5–8.5 ppm) and aldehyde protons (δ ~10 ppm). Confirm absence of impurities (e.g., residual solvents) by integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H] at m/z 226.9712 (calculated for CHBrNO). Discrepancies in isotopic patterns (e.g., Br vs. Br) should align with theoretical ratios .
- Infrared (IR) Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm) and benzoxazole C=N stretch (~1600 cm). Contradictions between IR and NMR (e.g., missing aldehyde signals) may indicate hydrate formation, requiring anhydrous analysis conditions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map frontier molecular orbitals to predict sites for nucleophilic/electrophilic attack. For instance, the aldehyde group’s LUMO energy indicates susceptibility to nucleophilic addition, while bromine’s electron-withdrawing effect directs Suzuki-Miyaura coupling to the 5-position. Validate predictions experimentally via C NMR kinetic isotope effects or X-ray crystallography of intermediates .
Q. What strategies resolve contradictions in tautomeric equilibria studies involving this compound?
- Methodological Answer : Tautomerism between aldehyde and enol forms can create conflicting NMR/UV-Vis data. Use variable-temperature NMR (VT-NMR) to observe equilibrium shifts: cooling to −40°C slows exchange, resolving split peaks. Complement with computational Gibbs free energy comparisons (DFT) to identify dominant tautomers. Cross-reference with X-ray structures to confirm solid-state conformation .
Q. How can reaction conditions be optimized to suppress competing pathways during multi-step synthesis?
- Methodological Answer : Competing pathways (e.g., over-oxidation or ring-opening) are minimized via:
- Protecting Groups : Temporarily shield the aldehyde with acetals during bromination.
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) for coupling reactions reduce byproduct formation.
- In Situ Monitoring : Use LC-MS or TLC to track intermediates and adjust reagent addition rates dynamically .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between theoretical and experimental melting points?
- Methodological Answer : Discrepancies often arise from polymorphism or impurities. Recrystallize the compound in multiple solvents (e.g., methanol, acetone) to isolate different polymorphs. Compare experimental melting ranges (e.g., 72–74°C for similar brominated benzoxazoles ) with DSC/TGA data. If impurities persist, employ preparative HPLC or Soxhlet extraction .
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods due to volatile aldehydes and brominated byproducts.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Quench reactive intermediates (e.g., with aqueous NaHSO) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
